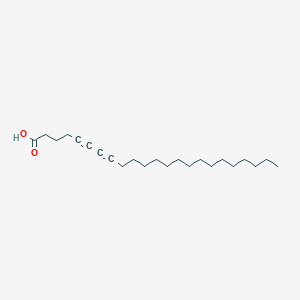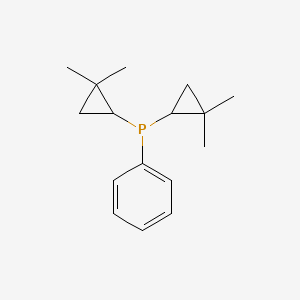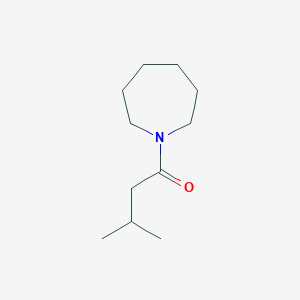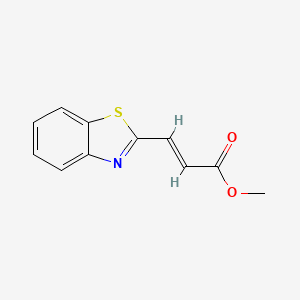![molecular formula C33H23NO B13814060 1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one is a complex organic compound characterized by its unique spiro structure, which involves a fluorene and an azetidinone ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one typically involves a multi-step process. One common method includes the reaction of 9-diazo-9H-fluorene with diphenyldiazomethane through a 1,3-dipolar cycloaddition reaction . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including the use of specialized reactors and purification systems to handle the complex reaction intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or other nitroxyl radicals.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions:
Oxidation: TEMPO, 4-hydroxyTEMPO, 4-acetamidoTEMPO.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
- 1’,3’,3’-Triphenylspiro[fluorene-9,2’-pyrrolidine]-5’-one .
- 3’,4’,4’-Triphenylspiro[fluorene-9,2’-[1,3]oxazolidine]-5’-one .
Uniqueness: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C33H23NO |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
1,3,3-triphenylspiro[azetidine-4,9'-fluorene]-2-one |
InChI |
InChI=1S/C33H23NO/c35-31-32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)33(34(31)26-18-8-3-9-19-26)29-22-12-10-20-27(29)28-21-11-13-23-30(28)33/h1-23H |
Clave InChI |
OBDBSQFPEYKQKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N(C23C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


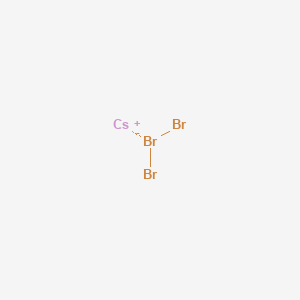
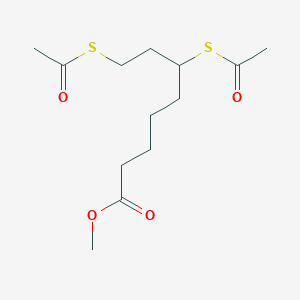

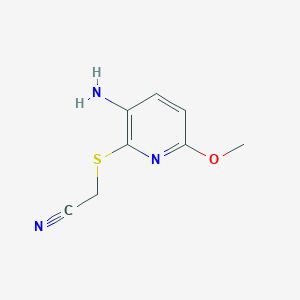
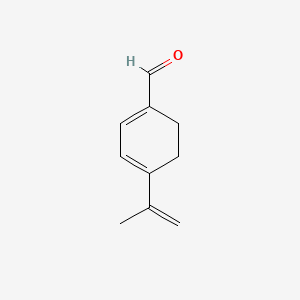
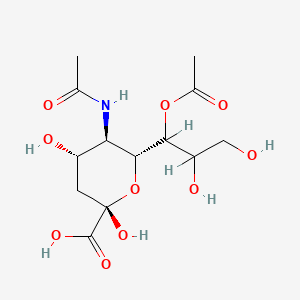
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
